molecular formula C24H27N3O4 B2510651 (E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351663-59-6

(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

Cat. No.: B2510651
CAS No.: 1351663-59-6
M. Wt: 421.497
InChI Key: YOTDPDNOXWTFLZ-MLBSPLJJSA-N
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Description

(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a piperidine ring, and a cinnamyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated benzimidazole derivative reacts with piperidine.

    Attachment of the cinnamyl group: The cinnamyl group can be attached via a Friedel-Crafts alkylation reaction, using cinnamyl chloride and a Lewis acid catalyst.

    Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1-Phenylethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate
  • **1-(1-Benzylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate
  • **1-(1-Cinnamylpiperidin-4-yl)methyl)-1H-benzimidazole hydrochloride

Uniqueness

(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its cinnamyl group, in particular, may contribute to enhanced binding affinity and selectivity for certain molecular targets compared to similar compounds.

Properties

IUPAC Name

oxalic acid;1-[[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3.C2H2O4/c1-2-7-19(8-3-1)9-6-14-24-15-12-20(13-16-24)17-25-18-23-21-10-4-5-11-22(21)25;3-1(4)2(5)6/h1-11,18,20H,12-17H2;(H,3,4)(H,5,6)/b9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTDPDNOXWTFLZ-MLBSPLJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC=CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C/C=C/C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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